molecular formula C9H7BrF3NO3S B2782675 Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate CAS No. 2044706-51-4

Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate

Cat. No. B2782675
CAS RN: 2044706-51-4
M. Wt: 346.12
InChI Key: FHUJFYAHUHERBE-UHFFFAOYSA-N
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Description

“Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 2044706-51-4 . It has a molecular weight of 346.12 . The IUPAC name for this compound is ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrF3NO3S/c1-2-17-7(15)4-3-5(10)18-6(4)14-8(16)9(11,12)13/h3H,2H2,1H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement H302 applies to this compound . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P280) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Pharmacokinetics

Some properties can be inferred from its structure :

Action Environment

The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere at 2-8°C . Environmental factors such as temperature, light, and humidity could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

ethyl 5-bromo-2-[(2,2,2-trifluoroacetyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO3S/c1-2-17-7(15)4-3-5(10)18-6(4)14-8(16)9(11,12)13/h3H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUJFYAHUHERBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)Br)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate

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